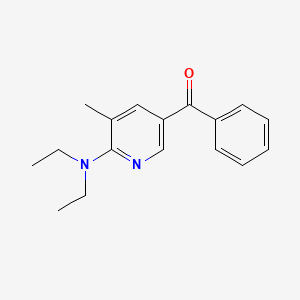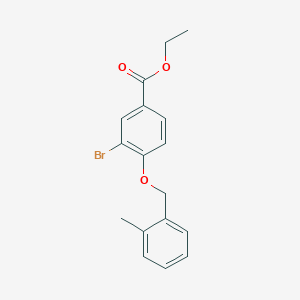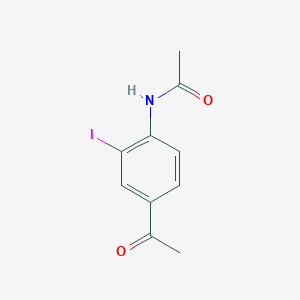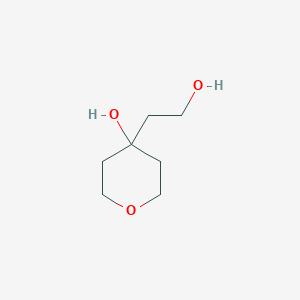![molecular formula C9H8N2OS B13008738 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a thieno[3,2-c]pyridine core with an amino group at the 3-position and an ethanone group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone typically involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins, followed by intramolecular condensation of the methylene and cyano groups . Another method involves the reaction of 4-chloromethylcoumarins with 2-mercapto-4,6-dimethylnicotinonitrile in the presence of triethylamine at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
作用机制
The mechanism of action of 1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[3,2-c]pyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
4-(3-Aminothieno[2,3-b]pyridin-2-yl)coumarins: Similar structure but with a coumarin moiety.
3-Amino-2-benzoylthieno[2,3-b]pyridines: Differ in the position of the amino group and the presence of a benzoyl group.
Uniqueness
1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of both an amino group and an ethanone group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C9H8N2OS |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
1-(3-aminothieno[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)9-8(10)6-4-11-3-2-7(6)13-9/h2-4H,10H2,1H3 |
InChI 键 |
OWRZTVHFCBRUOO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=C(S1)C=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)

![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)
![N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine](/img/structure/B13008681.png)
![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)

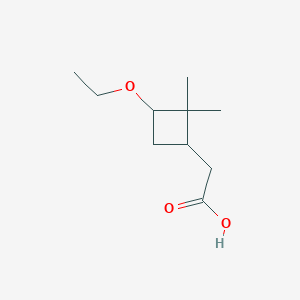

![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)
